An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)pyridin-3-amine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)pyridin-3-amine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in public literature, this document leverages data from close structural analogues to offer expert insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery. By examining the well-documented pharmacology of the aminopyridine and piperidine scaffolds, we aim to provide a foundational resource for researchers exploring this and related chemical spaces. This guide is structured to deliver not just data, but a causal understanding of the molecule's behavior and potential, grounded in established chemical principles and field-proven insights.
Core Molecular Structure and Physicochemical Profile
The fundamental architecture of 2-(3-methylpiperidin-1-yl)pyridin-3-amine comprises a pyridine ring substituted at the 2-position with a 3-methylpiperidine moiety and at the 3-position with an amino group. This arrangement of functional groups imparts a unique electronic and steric profile that is anticipated to govern its biological activity and physicochemical properties.
A summary of the core and analogous compound properties is presented below:
| Property | 2-(3-Methylpiperidin-1-yl)pyridin-3-amine (Predicted) | 2-(Piperidin-1-yl)pyridin-3-amine[1] | 2-Amino-3-methylpyridine[2] |
| CAS Number | Not available | 5028-14-8 | 1603-40-3 |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₀H₁₅N₃ | C₆H₈N₂ |
| Molecular Weight | 191.28 g/mol | 177.25 g/mol | 108.14 g/mol |
| IUPAC Name | 2-(3-Methylpiperidin-1-yl)pyridin-3-amine | 2-(Piperidin-1-yl)pyridin-3-amine | 3-Methylpyridin-2-amine |
The introduction of the methyl group on the piperidine ring is expected to increase the lipophilicity (logP) of the molecule compared to its non-methylated counterpart, which could influence its solubility, membrane permeability, and metabolic stability.
Synthesis and Reaction Mechanisms: A Practical Approach
The synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine can be logically approached through established methods for C-N bond formation on a pyridine scaffold. The two most prominent and industrially relevant strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthetic Pathway
The most direct and plausible synthetic route involves the coupling of a 2-halopyridin-3-amine with 3-methylpiperidine. 2-Chloro- or 2-bromopyridin-3-amine are suitable starting materials due to the reactivity of halogens at the 2- and 4-positions of the pyridine ring towards nucleophilic attack.[3]
Caption: Proposed synthesis of 2-(3-methylpiperidin-1-yl)pyridin-3-amine.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable in this context.[4][5] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with good to excellent yields.[4]
Materials:
-
2-Bromo-pyridin-3-amine
-
3-Methylpiperidine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a BrettPhos-precatalyst[6]
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[6]
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃))
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-pyridin-3-amine (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Add the anhydrous solvent (toluene or dioxane) and stir the mixture for several minutes to allow for catalyst formation.
-
Add the base (e.g., NaOtBu, 1.5-2.0 eq) and 3-methylpiperidine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-methylpiperidin-1-yl)pyridin-3-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Phosphine Ligand: Sterically hindered and electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which is often the rate-limiting step.[4]
-
Base: The base is required to deprotonate the amine, forming the more nucleophilic amide, and to neutralize the hydrogen halide generated during the catalytic cycle.
Alternative Method: Nucleophilic Aromatic Substitution (SNAr)
While often requiring harsher conditions than palladium-catalyzed methods, SNAr can be an effective, metal-free alternative.[7] This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions to nucleophilic attack.[3]
Procedure:
-
In a sealed reaction vessel, combine 2-chloro-pyridin-3-amine (1.0 eq) and an excess of 3-methylpiperidine (3-5 eq), which can also serve as the base and solvent.
-
Alternatively, a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used with a base such as potassium carbonate.
-
Heat the mixture to a high temperature (typically >150 °C). Microwave irradiation can be employed to accelerate the reaction.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and partition between water and an organic solvent.
-
Work-up and purify as described for the Buchwald-Hartwig amination.
Drug Development Insights and Potential Applications
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[9][10][11] These compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their unique structural and electronic properties.[9] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties and providing a vector for interacting with target proteins.[12][13]
Potential Therapeutic Areas
Based on the known activities of structurally related compounds, 2-(3-methylpiperidin-1-yl)pyridin-3-amine could be a valuable lead structure in several therapeutic areas:
-
Oncology: Many aminopyridine derivatives have been developed as kinase inhibitors. For instance, piperidinyl aminopyrimidine derivatives have shown potent inhibitory activity against IKK-2, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[14]
-
Infectious Diseases: The aminopyridine core is present in compounds with anti-viral, anti-bacterial, and anti-protozoal activity.[11][15] For example, piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[16]
-
Neuroscience: The ability of aminopyridines to modulate ion channels makes them interesting candidates for neurological disorders.[9] Piperidine derivatives are also prevalent in centrally acting agents.[17]
Hypothesized Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this class of compounds is the inhibition of protein kinases. The aminopyridine core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors.
Caption: Hypothesized mechanism of kinase inhibition.
The 3-methylpiperidine group would likely occupy a hydrophobic pocket adjacent to the ATP binding site, with the methyl group potentially providing additional beneficial steric interactions to enhance potency and selectivity. The 3-amino group could form further hydrogen bonds with residues in the active site.
Conclusion and Future Directions
2-(3-Methylpiperidin-1-yl)pyridin-3-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a robust framework for its synthesis and has outlined plausible therapeutic applications based on the well-established pharmacology of its constituent scaffolds.
Future research should focus on the successful synthesis and characterization of this molecule, followed by a broad biological screening campaign to elucidate its primary pharmacological activities. Structure-activity relationship (SAR) studies, exploring different substitution patterns on both the pyridine and piperidine rings, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided herein offer a solid foundation for these future research and development endeavors.
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